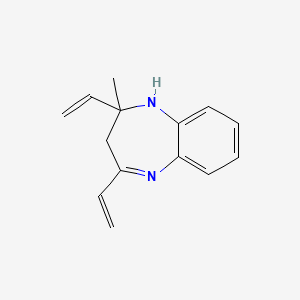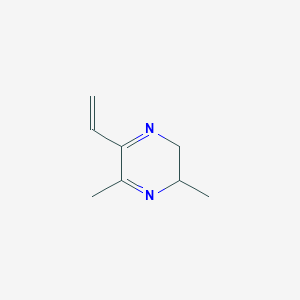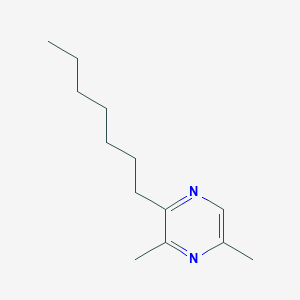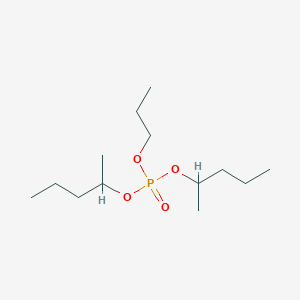![molecular formula C21H15F17O3 B15169853 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate CAS No. 649721-94-8](/img/structure/B15169853.png)
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptadecafluorooctyl group attached to a phenoxy group, which is further linked to a butyl prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate typically involves the reaction of 4-(heptadecafluorooctyl)phenol with butyl prop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The phenoxy and butyl prop-2-enoate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.
Industry: It is used in the production of specialty polymers and coatings due to its unique properties.
Mecanismo De Acción
The mechanism by which 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate exerts its effects involves interactions with specific molecular targets. The heptadecafluorooctyl group imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The phenoxy and butyl prop-2-enoate groups may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(Heptadecafluorooctyl)phenoxy]butyl methacrylate
- 4-[4-(Heptadecafluorooctyl)phenoxy]butyl acrylate
Uniqueness
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and application potential in various fields.
Propiedades
Número CAS |
649721-94-8 |
|---|---|
Fórmula molecular |
C21H15F17O3 |
Peso molecular |
638.3 g/mol |
Nombre IUPAC |
4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]butyl prop-2-enoate |
InChI |
InChI=1S/C21H15F17O3/c1-2-13(39)41-10-4-3-9-40-12-7-5-11(6-8-12)14(22,23)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)20(34,35)21(36,37)38/h2,5-8H,1,3-4,9-10H2 |
Clave InChI |
BTSFCVZAHTYISO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)



![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)

![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)


